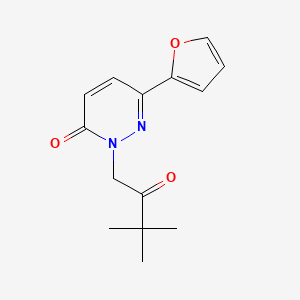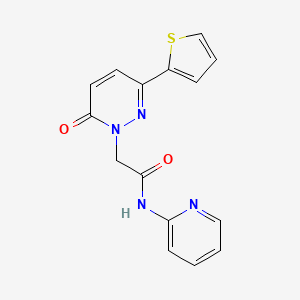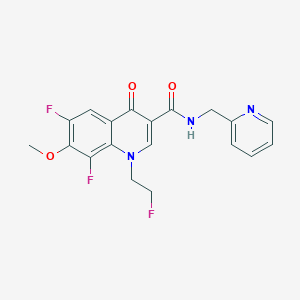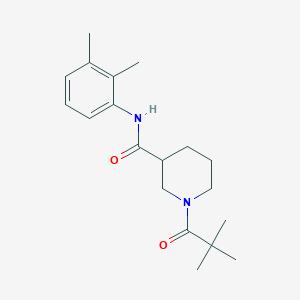
2-(3,3-dimethyl-2-oxobutyl)-6-(furan-2-yl)pyridazin-3(2H)-one
Übersicht
Beschreibung
2-(3,3-dimethyl-2-oxobutyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,3-dimethyl-2-oxobutyl)-6-(2-furyl)-3(2H)-pyridazinone is 260.11609238 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- A study by Hamad & Hashem (2000) details the synthesis of various pyridazinone derivatives, including compounds structurally related to 2-(3,3-dimethyl-2-oxobutyl)-6-(2-furyl)-3(2H)-pyridazinone. These compounds were synthesized using a high-yield, one-pot reaction, demonstrating the chemical versatility of pyridazinones (Hamad & Hashem, 2000).
Herbicidal Properties
- Hilton et al. (1969) investigated the herbicidal properties of pyridazinone compounds, including their effects on photosynthesis in barley. This research suggests the potential agricultural applications of pyridazinones in controlling weed growth (Hilton et al., 1969).
Chemical Synthesis and Drug Discovery
- Pattison et al. (2009) described the use of pyridazinone as a scaffold in drug discovery. They synthesized various polyfunctional systems through sequential nucleophilic substitution, indicating the potential of pyridazinones in creating diverse pharmaceutical agents (Pattison et al., 2009).
Solubility and Thermodynamics
- A study by Imran et al. (2017) focused on the solubility and thermodynamics of pyridazinone derivatives, highlighting their solubility in various solvents. This information is crucial for the formulation of drugs and other chemical applications (Imran et al., 2017).
Antihypertensive Properties
- Research by Bergmann & Gericke (1990) explored the synthesis and antihypertensive activity of pyridazinone derivatives, indicating their potential in developing treatments for hypertension (Bergmann & Gericke, 1990).
Computational Approaches
- Shakeel et al. (2019) employed computational models to study the solubility behavior of pyridazinone derivatives, offering insights into the physicochemical properties of these compounds (Shakeel et al., 2019).
Sedative and Anticonvulsant Activity
- Gössnitzer et al. (2002) synthesized novel pyridazinone derivatives and tested them for sedative and anticonvulsant activity, contributing to the potential use of pyridazinones in neurological treatments (Gössnitzer et al., 2002).
Molecular Structure Analysis
- Robertson et al. (1987) analyzed the molecular structure of a pyridazinone derivative, providing critical information for drug design and understanding the compound's interaction mechanisms (Robertson et al., 1987).
Eigenschaften
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-6-(furan-2-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)12(17)9-16-13(18)7-6-10(15-16)11-5-4-8-19-11/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWKKCTZKJWKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-propylbutanamide](/img/structure/B4506842.png)

![4-phenyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B4506857.png)

![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4506864.png)

![Methyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B4506877.png)
![N-cyclopentyl-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-4-oxobutanamide](/img/structure/B4506900.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4506909.png)

![N-[2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B4506934.png)
![N-[2-(aminocarbonyl)phenyl]-1-(benzylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4506941.png)

